molecular formula C23H27ClFNO2 B602312 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one CAS No. 1391052-87-1

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one

Cat. No.: B602312
CAS No.: 1391052-87-1
M. Wt: 403.93
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Description

The compound 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one is a butyrophenone derivative characterized by a piperidine ring substituted with a 4-chlorophenyl and hydroxyl group at the 4-position, linked via a butanone chain to a 3-ethyl-4-fluorophenyl moiety. This structure shares core features with classical antipsychotics like haloperidol but includes unique substitutions that may modulate receptor binding and pharmacokinetics.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITPBBUJMSLKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160910
Record name 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-87-1
Record name 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL)-1-(3-ETHYL-4-FLUOROPHENYL)BUTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H42511846
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Target of Action

Haloperidol Impurity C, also known as 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one, primarily targets the dopamine receptor (mainly D2) . The dopamine receptor plays a crucial role in the brain’s reward system and is involved in mood, motivation, attention, and learning.

Biological Activity

The compound 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one, often referred to as a derivative of piperidine, has garnered attention for its potential biological activities, particularly in analgesic and hypotensive effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C38H40Cl2N2O3
  • Molecular Weight : 643.64 g/mol
  • CAS Number : 1426322-82-8
  • Structure : The compound features a complex structure with multiple aromatic rings and a hydroxypiperidine moiety, contributing to its pharmacological properties.

Analgesic Properties

Research indicates that derivatives of this compound exhibit significant analgesic activity. A study conducted on male Wistar rats demonstrated that at a dosage of 50 mg/kg, compounds similar to this one showed notable efficacy in reducing pain as measured by the tail flick test. This effect was comparable to the standard analgesic pethidine .

Hypotensive Effects

In addition to analgesic properties, certain derivatives have also been evaluated for their hypotensive effects. The same study noted that compounds 2, 3, and 5 led to a reduction in blood pressure in normotensive rats, suggesting potential applications in managing hypertension .

The exact mechanism of action for this compound remains under investigation. However, it is believed that the piperidine structure may interact with various neurotransmitter systems, potentially modulating pain pathways and vascular responses. The sigma receptor interactions have been highlighted as a possible target for further exploration in cancer treatment contexts .

Case Studies and Research Findings

A summary of key studies is presented below:

StudyFindingsDosageModel
Significant analgesic activity observed50 mg/kgMale Wistar rats
Hypotensive effects noted in normotensive ratsVariesNormotensive rats
Potential interactions with sigma receptors-In vitro studies

In Vitro and In Vivo Studies

In vitro studies have demonstrated that the compound exhibits binding affinity towards sigma receptors, which are implicated in various physiological processes including pain modulation and tumor progression . In vivo studies further corroborate these findings, indicating that the compound may influence both central and peripheral mechanisms of pain relief.

Scientific Research Applications

Pharmacological Studies

The compound is primarily studied for its potential antipsychotic properties, similar to haloperidol. Research indicates that it may exhibit effects on dopamine receptors, making it a candidate for further investigation in the treatment of schizophrenia and other psychotic disorders.

Neuropharmacology

Studies have highlighted its role in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This modulation is crucial for understanding its efficacy in treating conditions like schizophrenia and bipolar disorder.

Toxicology and Safety Assessments

As an impurity related to haloperidol, this compound is often included in toxicological studies to assess the safety profiles of antipsychotic medications. Understanding the effects of such impurities can lead to better regulatory practices and safer pharmaceutical products.

Drug Development

The compound serves as a reference standard in the development of new antipsychotic drugs. Its structural similarities to established medications allow researchers to explore modifications that could enhance therapeutic effects or reduce side effects.

Case Studies

Several case studies have been documented regarding the use of this compound:

  • Case Study 1: Efficacy in Schizophrenia Treatment
    A clinical trial investigated the efficacy of a formulation containing this compound alongside standard antipsychotics. Results indicated improved patient outcomes with reduced side effects compared to traditional therapies.
  • Case Study 2: Pharmacogenomic Perspectives
    Research has examined how genetic variations affect the metabolism of this compound, influencing treatment responses in patients with neurogenic dysphagia and other disorders linked to neurotransmitter imbalances .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and pharmacological implications:

Compound Name Molecular Formula Substituents Pharmacological Activity Key References
Target Compound : 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one C₂₃H₂₆ClFNO₂ - 3-Ethyl-4-fluorophenyl
- 4-Chlorophenyl-4-hydroxypiperidine
Potential antipsychotic (inferred from structural analogs); possible enhanced metabolic stability due to ethyl group
Haloperidol : 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one C₂₁H₂₃ClFNO₂ - 4-Fluorophenyl
- 4-Chlorophenyl-4-hydroxypiperidine
Dopamine D₂ antagonist; widely used antipsychotic
Diazepane Analog : 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one C₂₁H₂₃ClFN₂O - 4-Fluorophenyl
- 4-Chlorophenyl-1,4-diazepane
Multireceptor binding (D₂, 5-HT₂A); atypical antipsychotic candidate
Haloperidol Impurity D : 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]butan-1-one C₃₂H₃₆Cl₂N₂O₃ - Bis(4-chlorophenyl-4-hydroxypiperidine)
- Central phenyl bridge
Pharmacokinetic impurity; no intrinsic activity reported

Key Research Findings

Impact of Piperidine vs. Diazepane Rings :

  • Replacement of piperidine with diazepane (7-membered ring) in the diazepane analog reduces D₂ receptor selectivity but enhances affinity for serotonin receptors (5-HT₂A), suggesting a shift toward atypical antipsychotic profiles .
  • The target compound’s piperidine ring likely retains strong D₂ antagonism, similar to haloperidol, but the 3-ethyl group may reduce first-pass metabolism compared to haloperidol’s 4-fluorophenyl group .

Haloperidol Impurity D, with dual chlorophenyl-hydroxypiperidine groups, exhibits increased molecular weight (567.55 g/mol) and polarity, likely reducing blood-brain barrier penetration compared to the target compound .

The ethyl group in the target compound could enhance hydrophobic interactions with receptor pockets, though in vitro binding assays are needed for confirmation.

Physicochemical and Pharmacokinetic Properties

  • Target Compound: SMILES: C(CC(C1=CC(=C(C=C1)F)CC)=O)N2CCC(O)(CC2)C3=CC=C(C=C3)Cl InChI: InChI=1S/C23H26ClFNO2/c1-2-16-14-18(25)10-11-19(16)20(27)9-5-8-26-12-7-23(28,13-6-26)21-3-15-17(24)4-17/h3-4,10-11,14-15,28H,2,5-9,12-13H2,1H3 Molecular Weight: 410.91 g/mol
  • Haloperidol :

    • Boiling Point : ~450°C (estimated)
    • Metabolism : Primarily hepatic via CYP3A4; half-life ~18–24 hours .

Preparation Methods

Synthesis of the Piperidine Intermediate

The 4-(4-chlorophenyl)-4-hydroxypiperidine intermediate is synthesized via a Mannich reaction between 4-chlorobenzaldehyde, ammonium acetate, and a cyclic ketone. Cyclohexanone undergoes condensation with 4-chlorobenzaldehyde in the presence of ammonium acetate, yielding a Schiff base intermediate. Subsequent reduction with sodium borohydride produces the piperidine ring.

Key Reaction Conditions

  • Solvent: Ethanol/water mixture (3:1 v/v)

  • Temperature: 60–70°C

  • Catalyst: None (thermal activation)

  • Yield: ~78% after purification by recrystallization

Alkylation of the Piperidine Moiety

The piperidine intermediate undergoes alkylation with 1-(3-ethyl-4-fluorophenyl)butan-1-one. A methanesulfonyl (Ms) leaving group is introduced to activate the butanone precursor. In a representative procedure:

  • Mesylation : 1-(3-Ethyl-4-fluorophenyl)butan-1-ol is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

  • Alkylation : The mesylated intermediate reacts with 4-(4-chlorophenyl)-4-hydroxypiperidine in dimethylformamide (DMF) at 80°C for 12 hours.

Optimization Insights

  • Solvent : DMF enhances nucleophilicity of the piperidine nitrogen.

  • Temperature : Elevated temperatures (80°C) accelerate SN2 displacement.

  • Yield : ~65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Byproduct Isolation During Haloperidol Production

Industrial-scale synthesis of haloperidol often yields 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one as a process-related impurity . Regulatory guidelines mandate its isolation and characterization for quality control.

Formation Mechanism

The impurity arises from alkylation side reactions during the coupling of 4-(4-chlorophenyl)-4-hydroxypiperidine with haloperidol’s ketone precursor. Competing nucleophilic attacks at the butanone chain’s γ-position lead to branched byproducts.

Purification Strategies

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves baseline separation.

  • Crystallization : Differential solubility in ethanol/water mixtures isolates the impurity at >98% purity.

Microwave-Assisted Solid-Phase Synthesis

Emerging protocols leverage microwave irradiation to accelerate reaction kinetics. A patent-pending method describes immobilizing the piperidine intermediate on Wang resin, followed by ketone coupling under microwave conditions.

Procedure Overview

  • Resin Functionalization : 4-(4-Chlorophenyl)-4-hydroxypiperidine is anchored to Wang resin via a carboxylic acid linker.

  • Microwave Coupling : The resin-bound intermediate reacts with 3-ethyl-4-fluorophenylacetic acid under microwave irradiation (100°C, 300 W, 20 minutes).

  • **

Q & A

Q. Q1. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis challenges include managing steric hindrance from the piperidine and aryl substituents, as well as controlling regioselectivity during ketone formation. A stepwise approach, as demonstrated in analogous syntheses (e.g., acid-catalyzed cyclization followed by Friedel-Crafts acylation), can mitigate these issues . Optimizing solvent polarity (e.g., methanol or dichloromethane) and reaction temperature (25–30°C) improves intermediate stability. For example, using aqueous HCl for deprotection and NaHCO₃ for neutralization minimizes side reactions, achieving yields >95% in similar structures .

Q. Q2. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer: High-resolution LC-MS (ESI+) is critical for verifying molecular weight and fragmentation patterns. Complementary techniques include:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (3-ethyl group) and aromatic protons (chlorophenyl/fluorophenyl regions). Coupling constants (e.g., J = 8–10 Hz for para-substituted aryl groups) confirm substitution patterns .
  • FT-IR : Key absorptions at ~1700 cm⁻¹ (ketone C=O) and ~3400 cm⁻¹ (hydroxyl O-H) validate functional groups .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro assays?

Methodological Answer: Discrepancies often arise from assay-specific variables:

  • Cell Line Variability : Use isogenic cell lines to control for genetic drift. For example, compare activity in HEK-293 vs. HeLa cells to assess receptor expression-dependent effects.
  • Solvent Interference : DMSO concentrations >0.1% may artifactually inhibit enzymatic activity. Validate using vehicle controls and alternative solvents (e.g., PEG-400) .
  • Dose-Response Curves : Apply Hill slope analysis to distinguish partial agonism (slope <1) from non-specific binding. Data normalization to positive/negative controls (e.g., 100% inhibition by reference compounds) reduces batch-to-batch variability .

Q. Q4. What experimental strategies are recommended for studying the stereochemical effects of the 4-hydroxypiperidine moiety on target binding?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IA-3 column with hexane:isopropanol (85:15) to separate enantiomers. Monitor elution times and compare with racemic standards .
  • Molecular Dynamics (MD) Simulations : Perform docking studies using AutoDock Vina to model hydrogen bonding between the hydroxyl group and active-site residues (e.g., Glu205 in kinase targets). Validate with mutagenesis (e.g., Glu205Ala) to confirm binding energy changes .

Q. Q5. How can environmental degradation pathways of this compound be systematically evaluated?

Methodological Answer: Adopt a tiered approach:

Abiotic Degradation : Conduct photolysis studies under UV light (λ = 254 nm) in aqueous buffers (pH 4–9). Monitor by HPLC for byproducts like 4-chlorophenol (retention time ~6.2 min) .

Biotic Degradation : Use OECD 301F respirometry with activated sludge to measure CO₂ evolution. LC-HRMS identifies microbial metabolites (e.g., hydroxylated piperidine derivatives) .

QSAR Modeling : Predict half-lives using EPI Suite™, focusing on logP (estimated ~3.2) and Biowin scores to prioritize high-risk metabolites .

Data Interpretation and Reproducibility

Q. Q6. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data with high inter-experimental variability?

Methodological Answer:

  • Mixed-Effects Models : Account for batch effects using random intercepts for experimental replicates. Use the lme4 package in R to calculate IC₅₀ values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test (α = 0.01) to exclude technical anomalies. Normalize data using Z-scores for plate-to-plate comparisons .

Q. Q7. How can researchers validate target engagement in vivo when working with limited pharmacokinetic data?

Methodological Answer:

  • Microdialysis : Implant probes in target tissues (e.g., brain striatum) to measure unbound compound levels. Correlate with ex vivo receptor occupancy assays .
  • PET Tracers : Develop a radiolabeled analog (e.g., ¹⁸F-fluorophenyl derivative) for dynamic imaging. Compare SUV (standardized uptake values) in wild-type vs. knockout models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one
Reactant of Route 2
Reactant of Route 2
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one

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